N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core linked to a triazolobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazolobenzothiazole moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide
- N-(2-ethoxyphenyl)-2-((1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-ylthio)acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N8O2S2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18N8O2S2/c1-29-11-7-8-12(14(9-11)30-2)22-18-24-16(23-17(21)25-18)10-31-19-26-27-20-28(19)13-5-3-4-6-15(13)32-20/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25) |
InChI Key |
HTYWLDPRNHQBHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C4N3C5=CC=CC=C5S4)OC |
Origin of Product |
United States |
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